![molecular formula C14H16N4O B2921433 N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide CAS No. 866143-37-5](/img/structure/B2921433.png)
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” is a chemical compound with the empirical formula C9H8N4. It has a molecular weight of 172.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of compounds similar to “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” involves various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds . Another method involves the nucleophilic addition of ammonia, a 1° amine, or a 2° amine to a carbonyl group to form an imine .
Molecular Structure Analysis
The structure of “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” is determined by various techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .
Physical And Chemical Properties Analysis
“N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” has a melting point of 161-163°C . More detailed physical and chemical properties are not available in the retrieved sources.
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide and its derivatives have been extensively researched for their pharmacological activities, including anticholinergic properties. In a study by Oyasu et al. (1994), the anticholinergic activity of four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide was analyzed, revealing significant differences in potency among the isomers, indicating the compound's potential for overactive detrusor syndrome treatment (H. Oyasu et al., 1994).
Antimicrobial and Antifungal Applications
The compound's derivatives have shown promising antimicrobial and antifungal activities. Joshi (2015) synthesized new dihydropyridine derivatives from 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide and 4-Methyl-3-oxo-N-phenyl-pentanamide, demonstrating moderate inhibitory activities against a variety of weeds, indicating potential agricultural applications (D. N. Joshi, 2015).
Anticancer Research
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide derivatives have been explored for their anticancer properties. Zhou et al. (2008) discovered a compound (MGCD0103) that is an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, highlighting its therapeutic potential in cancer treatment (Nancy Z. Zhou et al., 2008).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide derivatives are crucial for understanding their structure-activity relationships. Aoyagi et al. (2002) described a palladium-catalyzed aminoallylation of activated olefins with allylic halides and phthalimide, a method potentially applicable for synthesizing various derivatives of the compound (K. Aoyagi et al., 2002).
Corrosion Inhibition
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide derivatives have been investigated for their corrosion inhibition properties. Mrani et al. (2021) studied the inhibitory action of certain Schiff’s base derivatives against mild steel corrosion, demonstrating the compound's potential in protecting materials from corrosion (S. Alaoui Mrani et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, “N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Compounds with similar structures to “N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide” have been used in the treatment of chronic myelogenic leukemia . They have also been structurally characterized and optimized based on virtual screening hit compounds . These compounds have potential for further development as anticancer agents .
Mécanisme D'action
Target of Action
The primary targets of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response.
Mode of Action
It is believed to interact with its targets, leading to changes in their function
Propriétés
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-3-6-13(19)17-12-7-9-16-14(18-12)11-5-4-8-15-10-11/h4-5,7-10H,2-3,6H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNMLHYLQYOXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

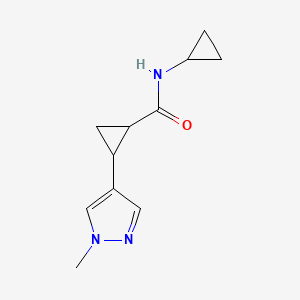

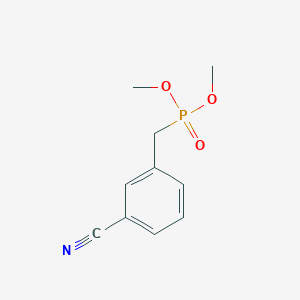
![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
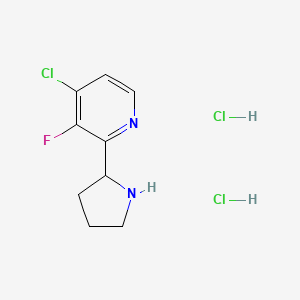
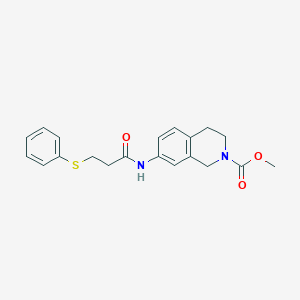
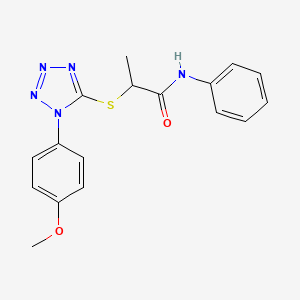
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/no-structure.png)
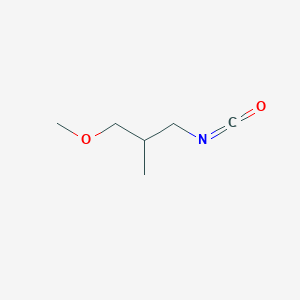
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)
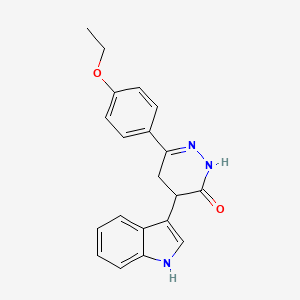
![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)
![2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2921373.png)